molecular formula C9H18O4 B6255538 tert-butyl 2-(3-hydroxypropoxy)acetate CAS No. 930294-38-5

tert-butyl 2-(3-hydroxypropoxy)acetate

Cat. No. B6255538
CAS RN: 930294-38-5
M. Wt: 190.2
InChI Key:
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Description

“tert-butyl 2-(3-hydroxypropoxy)acetate” is a chemical compound. It is a key starting material for the synthesis of wortmannilactone C and can also be used to prepare three-dimensional metal-fullerene frameworks (MFFs) .


Synthesis Analysis

The synthesis of “tert-butyl 2-(3-hydroxypropoxy)acetate” can be achieved from Acetic acid, 2- [3- (phenylmethoxy)propoxy]-, 1,1-dimethylethyl ester . Another synthesis method involves an eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites . The conversion of acetic acid could reach 72% with the selectivity of tert-butyl acetate (TBAC) as high as 97% over A 5 –S 10 –Si with balanced Brönsted and Lewis acid under the optimal conditions .


Molecular Structure Analysis

The molecular formula of “tert-butyl 2-(3-hydroxypropoxy)acetate” is C9H18O4 . Its molecular weight is 190.24 .


Chemical Reactions Analysis

The catalytic performance of A–S–Si catalysts in the additive reaction of acetic acid with isobutene was studied . The results showed that the conversion of acetic acid strongly depended on the Brönsted acidity, while the selectivity of tert-butyl acetate (TBAC) was linearly correlated with the ratio of Brönsted and Lewis acid amounts .


Physical And Chemical Properties Analysis

The predicted boiling point of “tert-butyl 2-(3-hydroxypropoxy)acetate” is 274.4±15.0 °C . Its predicted density is 1.031±0.06 g/cm3 . The predicted pKa value is 14.83±0.10 .

Safety and Hazards

The safety symbols for “tert-butyl 2-(3-hydroxypropoxy)acetate” are GHS07 . The hazard statements include H315-H335-H319 . The precautionary statements include P264-P280-P305+P351+P338-P337+P313P-P264-P280-P302+P352-P321-P332+P313-P362 .

properties

IUPAC Name

tert-butyl 2-(3-hydroxypropoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O4/c1-9(2,3)13-8(11)7-12-6-4-5-10/h10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTVEGAUNLLSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(3-hydroxypropoxy)acetate

CAS RN

930294-38-5
Record name tert-butyl 2-(3-hydroxypropoxy)acetate
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